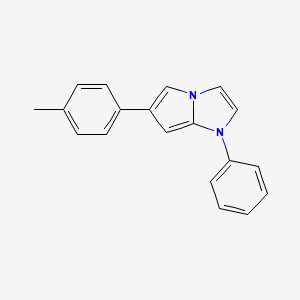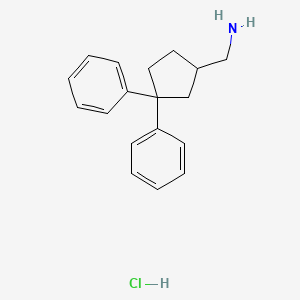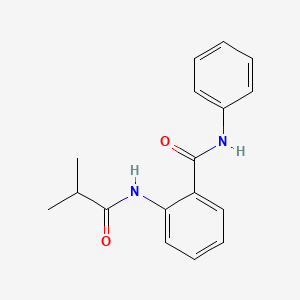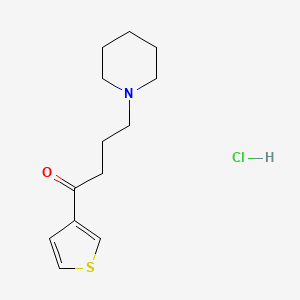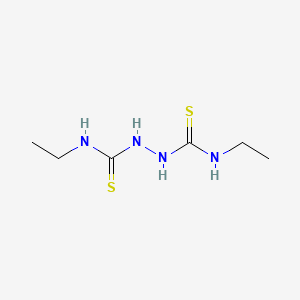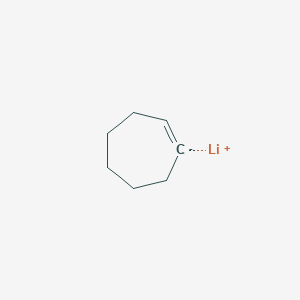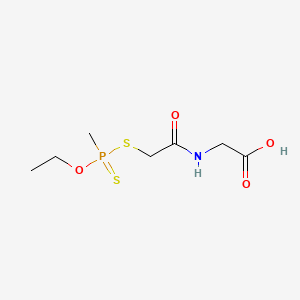
Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate: is a complex organic compound that features a glycine derivative with a mercaptoacetyl group and an ester linkage to O-ethyl methylphosphonodithioate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate typically involves the following steps:
Formation of the Mercaptoacetyl Group: This step involves the reaction of glycine with a mercaptoacetylating agent, such as mercaptoacetic acid, under controlled conditions to form the mercaptoacetyl derivative of glycine.
Esterification: The mercaptoacetyl glycine is then esterified with O-ethyl methylphosphonodithioate. This reaction is usually carried out in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester linkage can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols and acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or metabolic pathways.
Pathways: It may modulate pathways related to redox balance, cellular signaling, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Glycine, N-acetyl-, ethyl ester: A simpler ester derivative of glycine with different functional groups.
Ethyl glycinate hydrochloride: Another glycine derivative with distinct chemical properties.
Propiedades
Número CAS |
33932-97-7 |
|---|---|
Fórmula molecular |
C7H14NO4PS2 |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
2-[[2-[ethoxy(methyl)phosphinothioyl]sulfanylacetyl]amino]acetic acid |
InChI |
InChI=1S/C7H14NO4PS2/c1-3-12-13(2,14)15-5-6(9)8-4-7(10)11/h3-5H2,1-2H3,(H,8,9)(H,10,11) |
Clave InChI |
CCWXMFZJFJWDEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C)SCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



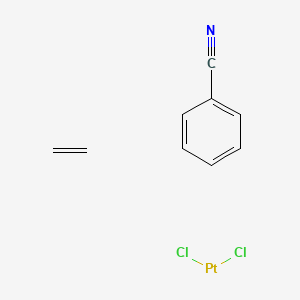
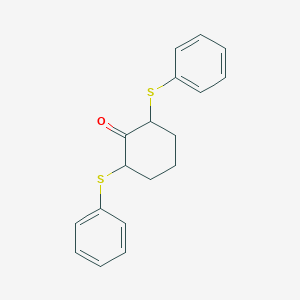

![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
